
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C15H24N4O4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and methyl groups at specific positions. The final step involves the addition of the 5,6-dihydroxyhexyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the hexyl side chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), and may be catalyzed by transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
科学研究应用
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism by which 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
7-(5,6-Dihydroxyhexyl)-3-methyl-1-propyl-purine-2,6-dione: This compound has a similar structure but with a propyl group instead of an ethyl group.
7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a pentyl group instead of a methyl group.
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
属性
CAS 编号 |
86257-12-7 |
|---|---|
分子式 |
C14H22N4O4 |
分子量 |
310.35 g/mol |
IUPAC 名称 |
7-(5,6-dihydroxyhexyl)-1-ethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O4/c1-3-18-13(21)11-12(16(2)14(18)22)15-9-17(11)7-5-4-6-10(20)8-19/h9-10,19-20H,3-8H2,1-2H3 |
InChI 键 |
QHEWLRHVSXNXLV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



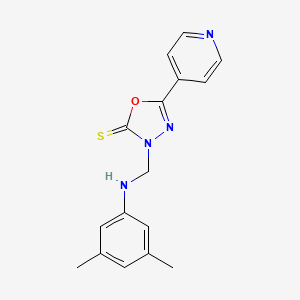

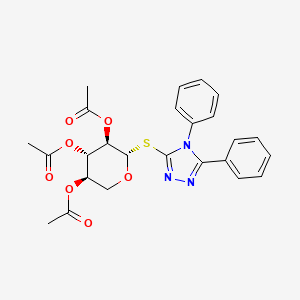
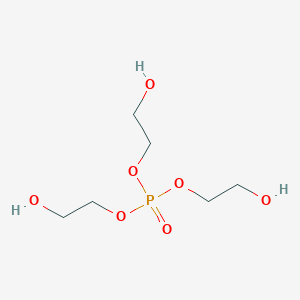


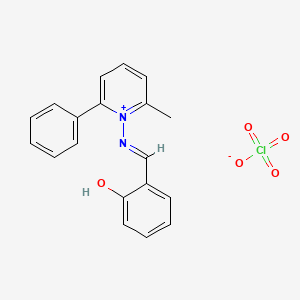
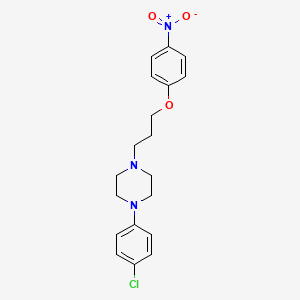
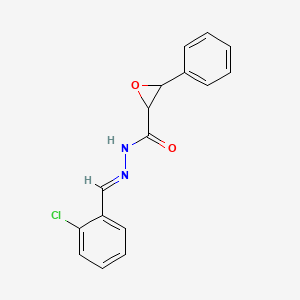
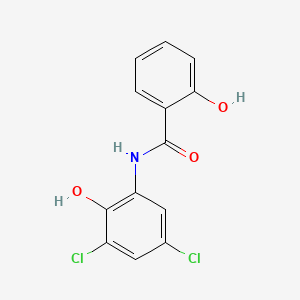

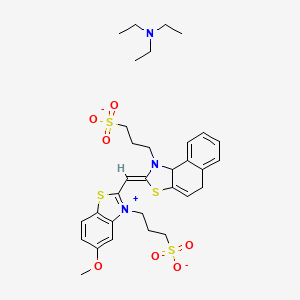
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
